molecular formula C21H20N4O5 B14733799 ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate CAS No. 6502-03-0

ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate

Cat. No.: B14733799
CAS No.: 6502-03-0
M. Wt: 408.4 g/mol
InChI Key: WLKYQOIZSWXKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with benzhydrylamino, nitro, and oxo groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzhydrylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro and oxo groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-phenyl carbamate: Similar structure but with a phenyl group instead of the benzhydrylamino group.

    4,4′-Methylenebis(ethyl phenylcarbamate): Contains two ethyl phenylcarbamate units linked by a methylene bridge.

    2,4′-Methylenebis(ethyl phenylcarbamate): Similar to the above but with different substitution patterns.

Uniqueness

Ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the benzhydrylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

6502-03-0

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate

InChI

InChI=1S/C21H20N4O5/c1-2-30-21(27)24-17-13-16(19(25(28)29)20(26)23-17)22-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H3,22,23,24,26,27)

InChI Key

WLKYQOIZSWXKLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C(=O)N1)[N+](=O)[O-])NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.